molecular formula C12H13N3O3 B2427792 methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate CAS No. 929972-09-8

methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate

Cat. No.: B2427792
CAS No.: 929972-09-8
M. Wt: 247.254
InChI Key: RGWUXRWFVZUABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate (CAS 929972-09-8) is a chemical compound with the molecular formula C12H13N3O3 and a molecular weight of 247.25 g/mol. It is a member of the benzotriazinone class of heterocyclic compounds, which are recognized as versatile scaffolds in medicinal chemistry and drug discovery . This compound serves as a valuable building block for the synthesis of more complex molecules, particularly for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . The benzotriazinone core is a key pharmacophore known to exhibit a diverse range of biological activities. Research indicates that derivatives of this chemotype demonstrate promising in vitro cytotoxic activity against human liver carcinoma cell lines (HepG2) . Furthermore, such compounds have been investigated for their antibacterial properties, showing particular efficacy against E. coli . The mechanism of action for benzotriazinone derivatives often involves enzyme inhibition; they can function as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are relevant targets in neurodegenerative disease research . Molecular docking studies suggest these compounds can interact with the catalytic anionic site and peripheral anionic site (PAS) of enzymes, indicating a mixed-type inhibition mechanism . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, and it is recommended to store the compound at 2-8°C .

Properties

IUPAC Name

methyl 4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-18-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)13-14-15/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWUXRWFVZUABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or gold, and may involve cyclization reactions to form the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a valuable building block in the synthesis of more complex heterocycles. Its unique structure allows for the development of derivatives that exhibit varied chemical reactivity.

Biology

  • Enzyme Inhibition : Research has shown that methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate can act as an enzyme inhibitor. Notably, it has been investigated for its potential to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission and are targeted in neurodegenerative disease treatments.

Medicine

  • Therapeutic Potential : The compound is being studied for its therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit cholinesterase suggests it may help enhance cognitive function by increasing acetylcholine levels in the brain.

Industry

  • Material Development : this compound is utilized in developing novel materials with specific chemical properties. Its unique structure allows for modifications that can lead to improved material characteristics.

Case Study 1: Enzyme Inhibition Research

A study focused on the enzyme inhibition properties of this compound demonstrated significant inhibition of cholinesterase activity. In vitro assays revealed that the compound could effectively reduce enzyme activity by up to 70% at certain concentrations. This inhibition profile suggests its potential use in developing treatments for conditions like Alzheimer's disease.

Case Study 2: Synthesis of Derivatives

Researchers have synthesized various derivatives of this compound to explore their biological activities. One derivative showed enhanced antibacterial activity against Gram-positive bacteria, indicating potential applications in antibiotic development.

Data Table: Summary of Applications

Application AreaSpecific UseFindings
ChemistryBuilding block for synthesisUsed in synthesizing complex heterocycles
BiologyEnzyme inhibitionSignificant cholinesterase inhibition (up to 70%)
MedicineNeurodegenerative disease treatmentPotential therapeutic agent for Alzheimer's
IndustryMaterial developmentDevelopment of novel materials with enhanced properties

Mechanism of Action

The mechanism of action of methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, such as:

Uniqueness

Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a triazine ring with a butanoate ester group makes it a versatile compound for various applications .

Biological Activity

Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant research findings.

Chemical Structure and Properties

This compound features a triazinone core which is known for its diverse biological activities. The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, indicative of its complex structure conducive to various interactions in biological systems.

The biological activity of this compound is primarily linked to its ability to inhibit key enzymes involved in neurotransmission and other metabolic pathways. Notably:

  • Acetylcholinesterase (AChE) Inhibition : Research has shown that compounds with a similar triazinone structure can effectively inhibit AChE activity, which may enhance acetylcholine levels in the brain. This is particularly relevant for neurodegenerative diseases such as Alzheimer's disease .
  • Neuroprotective Effects : In vitro studies have indicated that derivatives of triazinone compounds exhibit neuroprotective properties against oxidative stress-induced neuronal damage. For instance, one study highlighted significant neuroprotective activity against H₂O₂-induced oxidative stress in PC12 cells .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameBiological ActivityMethod of Evaluation
This compoundAChE InhibitionEnzymatic assay
Compound 6j (related triazinone)Neuroprotective against oxidative stressCell viability assays
Various Triazine DerivativesAnticancer propertiesMTT assay

Case Studies and Research Findings

  • Inhibition Studies : A study focused on the synthesis of novel triazin derivatives demonstrated that certain compounds exhibited strong inhibition of AChE with IC₅₀ values significantly lower than donepezil, a standard treatment for Alzheimer's disease. The docking studies suggested that these compounds interact with both the catalytic site and peripheral anionic site of AChE .
  • Neuroprotective Activity : Another investigation revealed that specific triazin derivatives provided significant protection against neuronal death caused by oxidative stress. The protective mechanism was attributed to the modulation of intracellular signaling pathways involved in apoptosis .
  • Anticancer Potential : Research on benzotriazinone derivatives indicated their potential as anticancer agents through mechanisms involving the induction of apoptosis in cancer cell lines. The compounds were evaluated using various assays including the MTT assay to assess cell viability and proliferation .

Q & A

Q. Basic Protocol

  • 1H/13C NMR : Confirm ester carbonyl resonance at δ ~165–170 ppm and benzotriazinone aromatic protons (δ 7.6–8.3 ppm) .
  • IR spectroscopy : Detect C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for benzotriazinone) .
  • Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for compound 5c at m/z 294) .

Advanced Application
High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve structural ambiguities, such as regioisomerism in substituted derivatives. X-ray crystallography can validate spatial arrangements of bulky substituents .

How is the α-glucosidase inhibitory activity of benzotriazinone derivatives evaluated, and what structural features enhance potency?

Q. Basic Methodology

  • In vitro assays : Measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as substrate. Acarbose (IC₅₀ 37.38 µM) serves as a positive control .
  • Key SAR : Electron-withdrawing groups (e.g., nitro, bromo) on the sulfonamide/carboxamide sidechain improve activity. Compound 5c (IC₅₀ 29.75 µM) highlights the importance of para-substituted aryl groups .

Advanced Insight
Docking studies (AutoDock Vina) reveal hydrogen bonding between the benzotriazinone carbonyl and α-glucosidase catalytic residues (e.g., Asp349). Modulate lipophilicity via alkyl chain length (e.g., butanoate vs. propionate) to enhance membrane permeability .

How can computational modeling guide the design of benzotriazinone-based therapeutics?

Q. Advanced Research Focus

  • Molecular docking : Identify binding poses in α-glucosidase (PDB: 2QMJ) or GPR139 (orphan GPCR targets) .
  • ADMET prediction : Use SwissADME to optimize logP (2–3) and topological polar surface area (<90 Ų) for CNS penetration in analogs like TAK-041 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .

What metabolic pathways affect benzotriazinone derivatives in preclinical models?

Q. Advanced Study Design

  • In vitro metabolism : Incubate with rat/dog/human liver microsomes and identify phase I metabolites (oxidation, hydrolysis) via LC-HRMS. For TAK-041, slow clearance in humans suggests CYP3A4/5 involvement .
  • Stability assays : Monitor ester hydrolysis in plasma (e.g., methyl to carboxylic acid conversion) using HPLC .

How can researchers resolve contradictions in synthetic yields across substituted derivatives?

Q. Methodological Approach

  • Electrophilicity analysis : Calculate Hammett σ values for substituents; electron-donating groups (σ < 0) enhance nucleophilic attack in coupling steps .
  • Kinetic studies : Use stopped-flow NMR to compare reaction rates of electron-rich vs. electron-poor anilines.
  • Byproduct profiling : LC-MS to detect undesired di-sulfonamides and adjust reagent ratios .

What strategies improve the stability of benzotriazinone esters under physiological conditions?

Q. Advanced Optimization

  • Prodrug design : Replace methyl ester with pivaloyloxymethyl (POM) groups to reduce hydrolysis .
  • pH stability studies : Test degradation in buffers (pH 1–9) to identify optimal formulation conditions (e.g., enteric coatings for oral delivery) .

How do structural modifications impact selectivity between α-glucosidase and off-target enzymes?

Q. Advanced SAR Exploration

  • Selectivity screening : Profile derivatives against amylase, lipase, and proteases to identify non-overlapping pharmacophores.
  • Crystallography : Compare binding modes in α-glucosidase vs. homologous enzymes (e.g., β-glucosidase) to guide selective substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.